

A Comparative Analysis of ACP-319 and Standard Chemotherapy in B-Cell Malignancies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ACP-319

Cat. No.: B1574553

[Get Quote](#)

For Immediate Release

This guide provides a detailed comparison of the efficacy of **ACP-319**, a second-generation PI3K δ inhibitor, with standard chemotherapy regimens in the context of relapsed/refractory B-cell malignancies. The analysis is based on available preclinical and clinical trial data, with a focus on providing researchers, scientists, and drug development professionals with a clear, data-driven perspective. It is important to note that the clinical development of **ACP-319** is not currently planned to proceed.[\[1\]](#)

Executive Summary

ACP-319, as a targeted therapy, has been investigated primarily in combination with the Bruton tyrosine kinase (BTK) inhibitor acalabrutinib. In relapsed/refractory non-Germinal Center B-cell (non-GCB) Diffuse Large B-Cell Lymphoma (DLBCL), this combination has demonstrated a notable overall response rate. When compared to the outcomes of standard salvage chemotherapy regimens in similar patient populations, the combination therapy shows a comparable, and in some metrics, potentially improved response. For Chronic Lymphocytic Leukemia (CLL), preclinical data suggested a synergistic effect of the combination therapy over single-agent treatment. However, in a clinical setting, the combination of acalabrutinib and **ACP-319** in CLL/SLL patients was altered, with patients being switched to acalabrutinib monotherapy due to a reduced benefit-to-risk ratio with the addition of **ACP-319**.

Efficacy in Relapsed/Refractory non-GCB Diffuse Large B-Cell Lymphoma

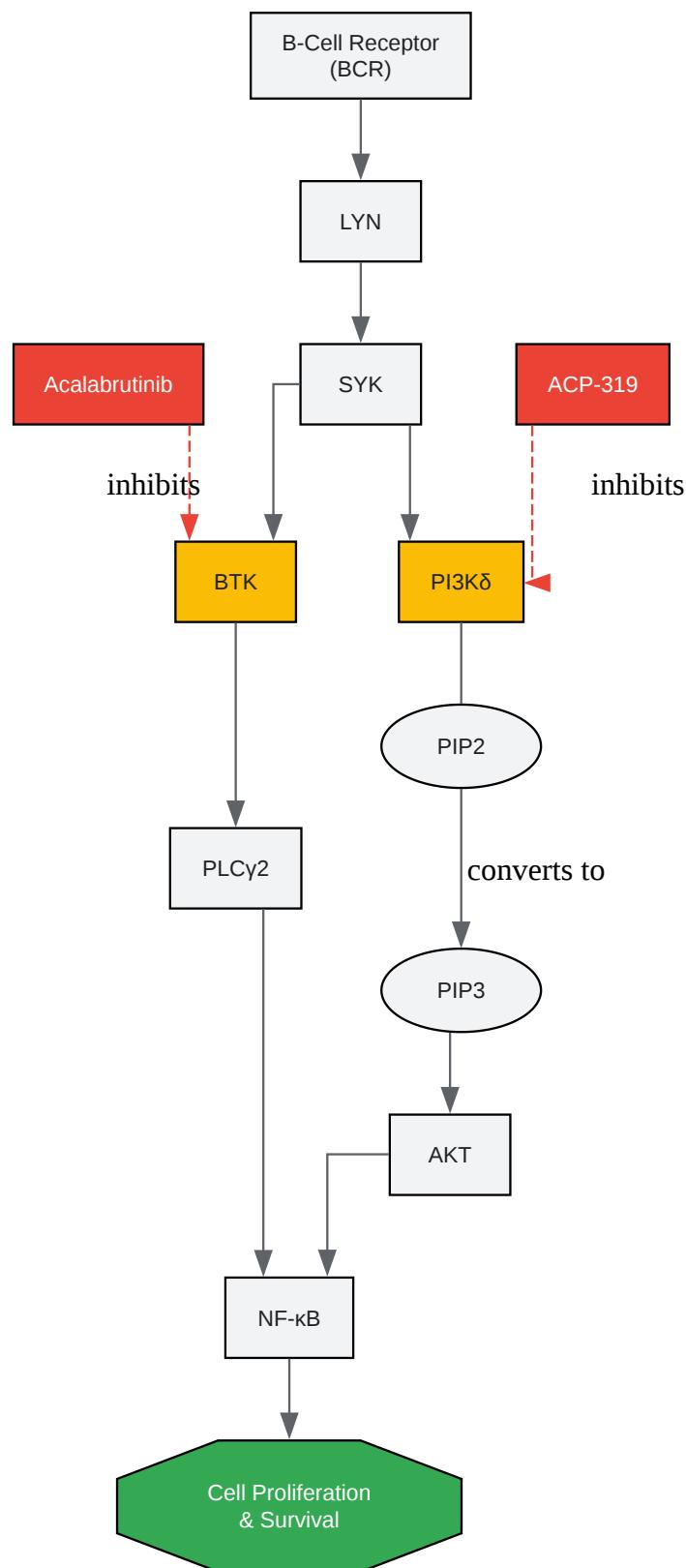
The primary clinical evidence for **ACP-319**'s efficacy comes from a Phase 1/2 study where it was administered in combination with acalabrutinib to patients with various B-cell malignancies. In the cohort of patients with non-GCB DLBCL, the combination therapy achieved a 63% overall response rate (ORR) and a 25% complete response (CR) rate.[1][2] The median duration of response was 8.2 months, and the median progression-free survival (PFS) was 5.5 months.[1]

For comparison, the standard of care for transplant-eligible patients with relapsed/refractory DLBCL is salvage chemotherapy followed by high-dose therapy and autologous stem cell transplantation (HDT-ASCT).[3][4][5] Commonly used salvage chemotherapy regimens include R-ICE (Rituximab, Ifosfamide, Carboplatin, Etoposide) and R-DHAP (Rituximab, Dexamethasone, Cytarabine, Cisplatin). Real-world data on the efficacy of these standard regimens show an ORR of approximately 52% to 56%, with CR rates around 18% to 23%. [5][6]

Table 1: Comparative Efficacy in Relapsed/Refractory non-GCB DLBCL

Efficacy Metric	Acalabrutinib + ACP-319[1][2]	Standard Salvage Chemotherapy[5][6]
Overall Response Rate (ORR)	63%	~52% - 56%
Complete Response (CR) Rate	25%	~18% - 23%
Median Duration of Response	8.2 months	3.5 months (overall)
Median Progression-Free Survival (PFS)	5.5 months	~3.0 months

Preclinical Efficacy in Chronic Lymphocytic Leukemia (CLL)


In a murine model of aggressive CLL, the combination of acalabrutinib and **ACP-319** demonstrated superior efficacy compared to either agent alone.[7] This combination led to a

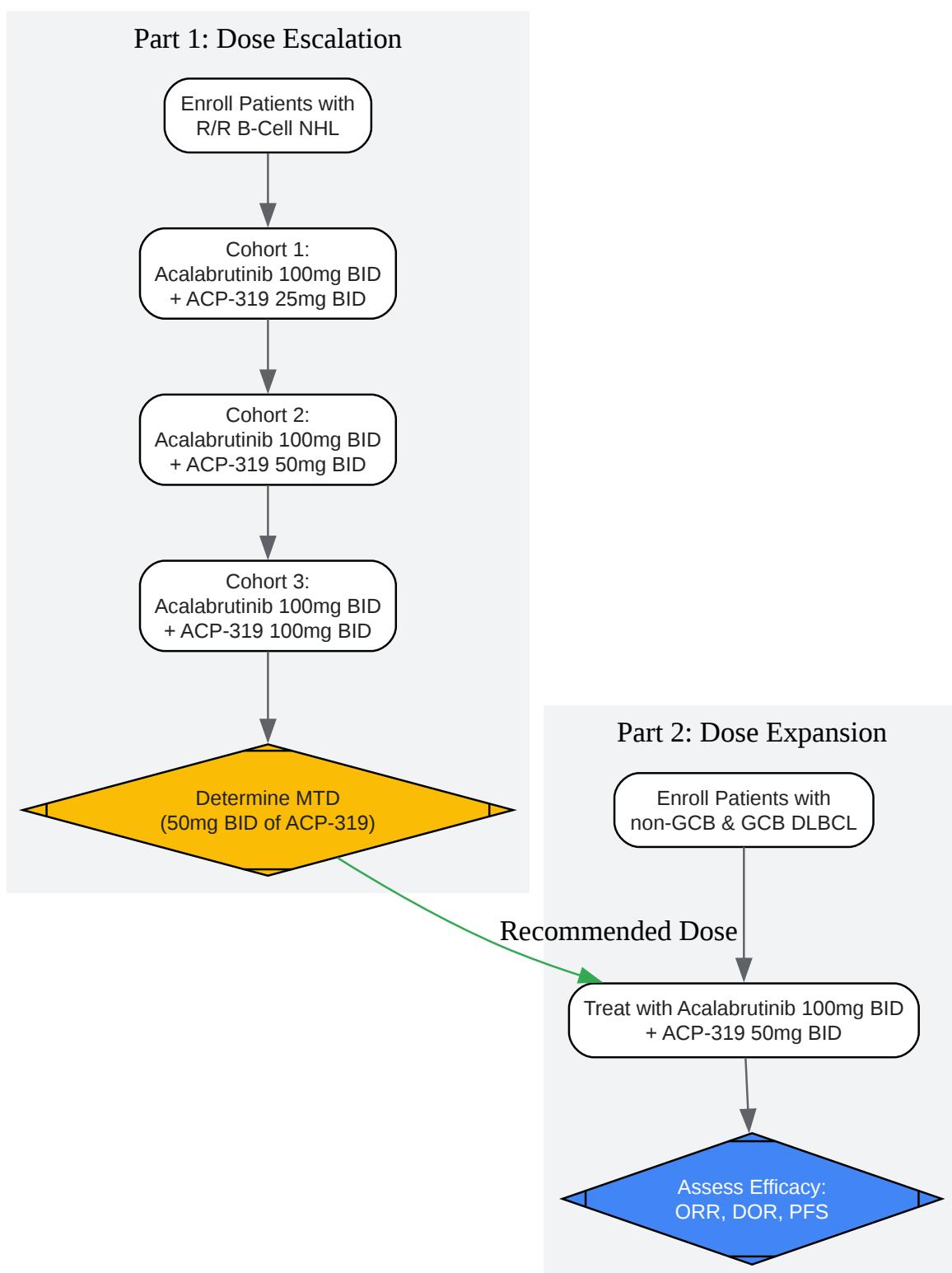
significant reduction in tumor burden in the peripheral blood and spleen.^[7] Notably, the median survival of mice treated with the combination was 55.5 days, a significant extension compared to the 38 days for single-agent treatment and 32 days for the vehicle-treated group.^[7] This enhanced effect was attributed to a more potent inhibition of tumor proliferation and key survival signaling pathways, including NF-κB.^[7]

While these preclinical findings are promising, it is crucial to note that they do not provide a direct comparison to standard chemotherapy regimens for CLL. The current standard of care for relapsed/refractory CLL has shifted towards targeted therapies like BTK and BCL2 inhibitors, which have shown greater efficacy than traditional chemoimmunotherapy.^{[1][2][7][8]}

Mechanism of Action: Targeting the B-Cell Receptor Pathway

ACP-319 functions by inhibiting phosphoinositide 3-kinase delta (PI3K δ), a critical component of the B-cell receptor (BCR) signaling pathway.^{[1][2]} The BCR pathway is frequently overactive in B-cell malignancies, promoting cell proliferation and survival. By inhibiting PI3K δ , **ACP-319** disrupts this signaling cascade. The combination with acalabrutinib, which inhibits another key enzyme in the same pathway (BTK), provides a dual blockade, leading to a more profound anti-tumor effect as observed in preclinical models.^{[7][9]}

[Click to download full resolution via product page](#)


BCR Signaling Pathway Inhibition

Experimental Protocols

Phase 1/2 Clinical Trial of Acalabrutinib and ACP-319 (NCT02328014)

This was a two-part, open-label study in patients with relapsed/refractory B-cell non-Hodgkin lymphoma.[1][3]

- Part 1 (Dose Escalation): Patients received acalabrutinib at a fixed dose of 100 mg twice daily (BID) in combination with escalating doses of **ACP-319** (25 mg, 50 mg, or 100 mg BID) to determine the maximum tolerated dose (MTD).[1][3]
- Part 2 (Dose Expansion): Patients received acalabrutinib 100 mg BID and **ACP-319** at the MTD determined in Part 1 (50 mg BID).[1]
- Primary Endpoint: Safety and tolerability, including the rate of dose-limiting toxicities.[8]
- Secondary Endpoints: Overall response rate (ORR), duration of response (DOR), progression-free survival (PFS), pharmacokinetics (PK), and pharmacodynamics (PD).[8]
- Patient Population: Adults with relapsed or refractory B-cell NHL, including DLBCL, follicular lymphoma, and mantle cell lymphoma.[1]

[Click to download full resolution via product page](#)

Phase 1/2 Trial Workflow

Preclinical Murine CLL Model

- Model: TCL1-192 cell-injected mice, which serves as a model for aggressive CLL.[[7](#)]
- Treatment Groups:
 - Vehicle (control)
 - Acalabrutinib alone
 - **ACP-319** alone
 - Acalabrutinib and **ACP-319** combination
- Endpoints:
 - Survival
 - Tumor burden in peripheral blood (assessed by flow cytometry)
 - Analysis of downstream signaling targets in tumor cells from the spleen.[[7](#)]

Conclusion

The available data indicates that **ACP-319**, particularly in combination with acalabrutinib, exhibits anti-tumor activity in B-cell malignancies. In relapsed/refractory non-GCB DLBCL, the combination therapy demonstrated response rates that are comparable to or potentially better than those observed with standard salvage chemotherapy regimens. However, the decision to halt further development of **ACP-319** suggests that the overall clinical profile, which includes safety and tolerability, may not have been sufficiently favorable to warrant continued investigation.[[1](#)] For researchers and drug developers, the findings underscore the potential of dual blockade of the BCR pathway, while also highlighting the challenges in translating preclinical synergies into clinically meaningful and safe therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Management of relapsed/refractory Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Management of relapsed-refractory diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lymphoma.ca [lymphoma.ca]
- 5. Outcomes of primary refractory diffuse large B-cell lymphoma (DLBCL) treated with salvage chemotherapy and intention to transplant in the rituximab era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment Outcomes with Standard of Care in Relapsed/Refractory Diffuse Large B-Cell Lymphoma: Real-World Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standard treatment approaches for relapsed/refractory chronic lymphocytic leukemia after frontline chemoimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. bloodcancer.org.uk [bloodcancer.org.uk]
- To cite this document: BenchChem. [A Comparative Analysis of ACP-319 and Standard Chemotherapy in B-Cell Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574553#ACP-319-efficacy-compared-to-standard-chemotherapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com